

Application Notes and Protocols for Peptide Modification with (R)-Tco4-peg2-NH2

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Compound of Interest

Compound Name: (R)-Tco4-peg2-NH2

Cat. No.: B12373879

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Introduction

The site-specific incorporation of non-canonical amino acids and functional moieties into peptides is a cornerstone of modern drug discovery and chemical biology. **(R)-Tco4-peg2-NH2** is a versatile chemical linker that features a strained trans-cyclooctene (TCO) group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal primary amine.[1][2] The TCO moiety is a key component for bioorthogonal chemistry, enabling highly specific and rapid reactions with tetrazine-containing molecules through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][3] This "click chemistry" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it ideal for in vivo applications.[1]

These application notes provide a comprehensive guide for the incorporation of **(R)-Tco4-peg2-NH2** into a peptide sequence via solid-phase peptide synthesis (SPPS) and its subsequent use in bioorthogonal labeling.

Applications

Peptides modified with **(R)-Tco4-peg2-NH2** are valuable tools for a range of applications, including:

- **Targeted Drug Delivery:** The TCO handle allows for the precise conjugation of peptide-drug conjugates to tetrazine-modified targeting vectors, such as antibodies or nanoparticles, for enhanced delivery to specific tissues or cells.
- **In Vivo Imaging:** TCO-functionalized peptides can be reacted with tetrazine-linked imaging agents (e.g., fluorophores, PET tracers) for real-time visualization and tracking in living organisms.
- **PROTAC Development:** **(R)-Tco4-peg2-NH2** can serve as a component of Proteolysis Targeting Chimeras (PROTACs), molecules designed to recruit specific proteins for degradation.
- **Peptide-Peptide Conjugation:** The creation of well-defined peptide-peptide conjugates for various biological studies.
- **Cell Surface Labeling:** TCO-modified peptides can be used to label specific receptors or proteins on the surface of living cells for downstream analysis.

Experimental Protocols

The incorporation of **(R)-Tco4-peg2-NH2** is typically achieved at the N-terminus of a peptide chain while it is still attached to the solid-phase resin. The following protocol is based on the widely used Fmoc/tBu strategy for SPPS.

Protocol 1: On-Resin N-Terminal Incorporation of **(R)-Tco4-peg2-NH2**

This protocol outlines the manual synthesis steps for coupling **(R)-Tco4-peg2-NH2** to the N-terminus of a resin-bound peptide.

Materials:

- Peptide-resin with a free N-terminal amine
- **(R)-Tco4-peg2-NH2**

- Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
- 20% (v/v) piperidine in DMF for Fmoc deprotection
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
- Diethyl ether (cold)

Procedure:

- Resin Preparation:
 - Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes in a reaction vessel.
 - Drain the DMF.
- Final Fmoc Deprotection:
 - Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for an additional 10 minutes.
 - Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times).
- Coupling of **(R)-Tco4-peg2-NH2**:
 - In a separate vial, dissolve **(R)-Tco4-peg2-NH2** (0.4 mmol, 4 equivalents) and HCTU (0.38 mmol, 3.8 equivalents) in DMF.
 - Add DIPEA (0.8 mmol, 8 equivalents) to the solution and pre-activate for 1-2 minutes.

- Add the activated solution to the deprotected peptide-resin.
- Agitate the mixture for 2-4 hours at room temperature.
- Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be extended or repeated.
- Washing:
 - Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Cleavage and Deprotection:
 - Dry the resin under vacuum.
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
 - Filter the cleaved peptide solution from the resin.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
- Purification and Analysis:
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Confirm the identity and purity of the final TCO-modified peptide by mass spectrometry (MS) and analytical HPLC.

Data Presentation

The following tables present hypothetical, yet realistic, data for the synthesis and characterization of a TCO-modified peptide.

Table 1: Reagents for **(R)-Tco4-peg2-NH2** Coupling

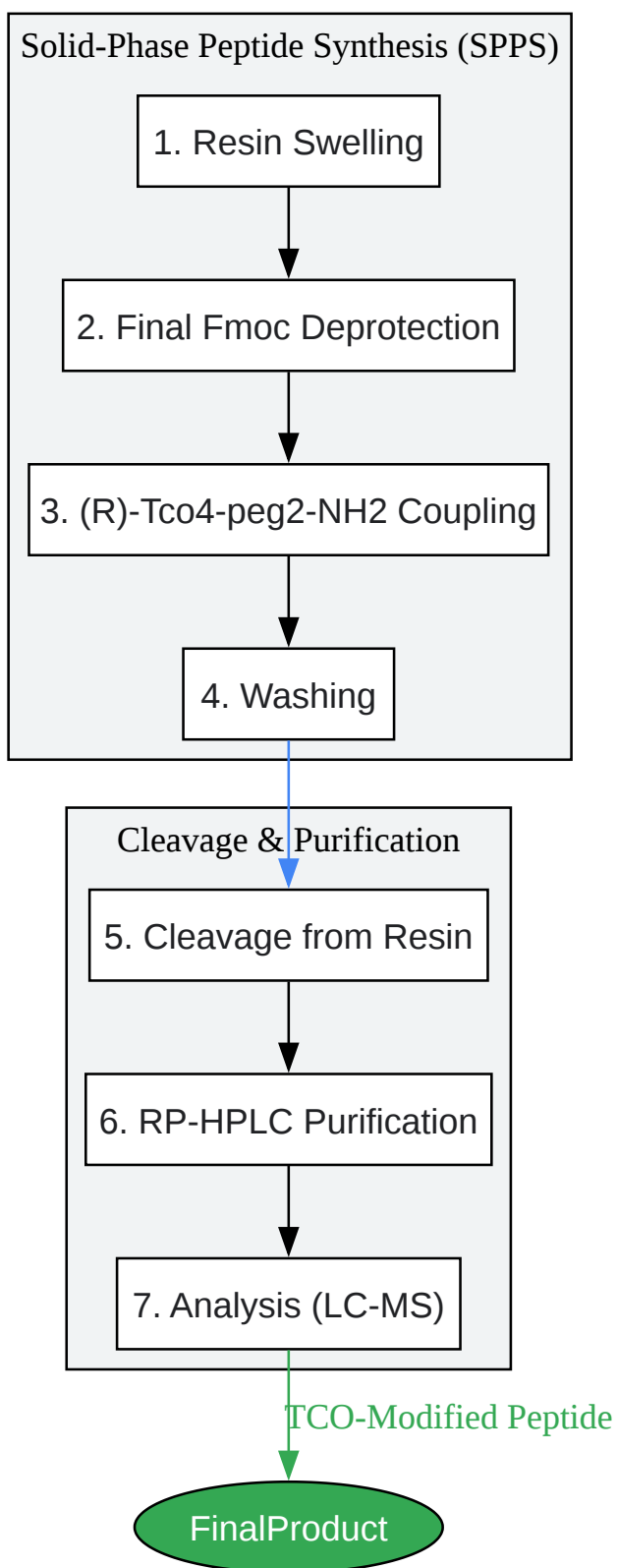
Reagent	Molecular Weight (g/mol)	Equivalents (relative to resin)	Amount (for 0.1 mmol scale)
Peptide-Resin	-	1.0	0.1 mmol
(R)-Tco4-peg2-NH2	300.39	4.0	120.16 mg
HCTU	414.86	3.8	157.65 mg
DIPEA	129.24	8.0	138 μ L

Table 2: Synthesis and Purification Summary of a Model TCO-Peptide

Parameter	Result	Method of Analysis
Coupling Efficiency	>99%	Kaiser Test
Crude Peptide Purity	~85%	Analytical RP-HPLC
Final Purity (after purification)	>98%	Analytical RP-HPLC
Observed Mass [M+H] ⁺	Consistent with calculated mass	LC-MS
Overall Yield	~35%	-

Visualizations

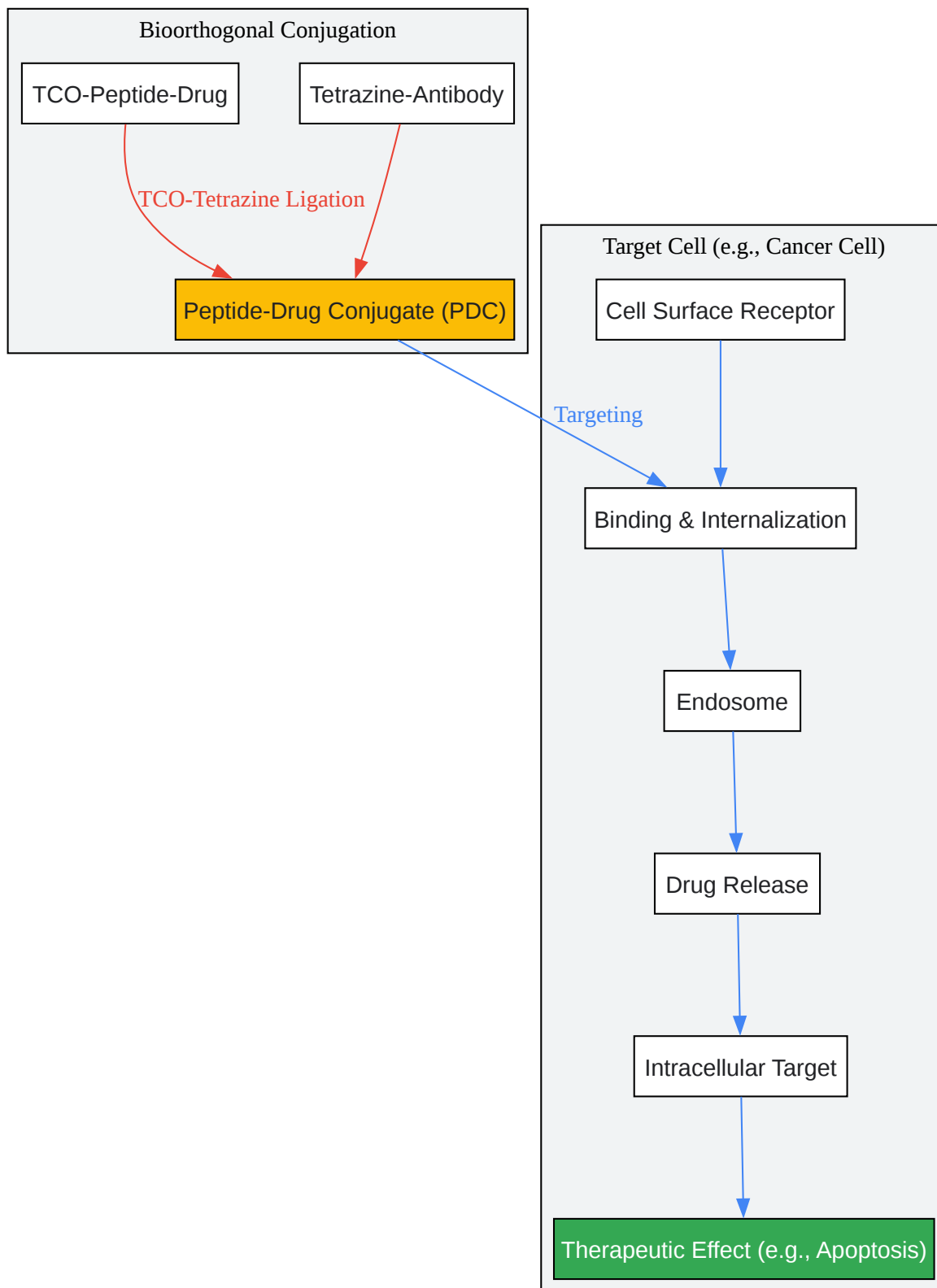
Experimental Workflow



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Caption: Workflow for the synthesis of a TCO-modified peptide.

Signaling Pathway: Targeted Drug Delivery via TCO-Tetrazine Ligation



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Caption: Targeted delivery of a peptide-drug conjugate.

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